molecular formula C21H26N2O4 B1246311 Humantenirine

Humantenirine

Cat. No. B1246311
M. Wt: 370.4 g/mol
InChI Key: ZORKKCARNQAZRJ-WQMYVFALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Humantenirine is a natural product found in Gelsemium rankinii, Gelsemium sempervirens, and Gelsemium elegans with data available.

Scientific Research Applications

Metabolic Profile and Tissue Distribution

Humantenirine, an active oxindole alkaloid extracted from Gelsemium elegans Benth (G. elegans), shows a complex metabolic profile and tissue distribution pattern when orally administered to rats. Identified metabolites indicate extensive metabolism, with predominant distributions in the liver and pancreas. However, these compounds show low peak intensities in plasma, suggesting rapid elimination, primarily through the kidney. Metabolic pathways for humantenirine involve demethylation, dehydrogenation, oxidation, and glucuronidation, offering insights for further pharmacokinetic and toxicological evaluations (Qi et al., 2021).

Molecular Interaction and Structural Analysis

New oxindole alkaloids, rankiniridine and humanteniridine, showcase a nitrogen-carbon linkage between a humantenine-type monoterpenoid indole alkaloid and a monoterpene unit with an iridoid skeleton. These compounds, isolated from Gelsemium rankinii and Gelsemium elegans, respectively, add to the structural diversity and functional potential of humantenirine and similar compounds, paving the way for further biochemical and pharmacological studies (Kogure et al., 2008).

properties

Product Name

Humantenirine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15-,17-,19+,21-/m0/s1

InChI Key

ZORKKCARNQAZRJ-WQMYVFALSA-N

Isomeric SMILES

C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

synonyms

humantenirine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Humantenirine
Reactant of Route 2
Humantenirine
Reactant of Route 3
Humantenirine
Reactant of Route 4
Humantenirine
Reactant of Route 5
Humantenirine
Reactant of Route 6
Reactant of Route 6
Humantenirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.